2-(naphthalen-2-yloxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide

Catalog No.
S2996695
CAS No.
2034571-13-4
M.F
C23H30N2O3
M. Wt
382.504
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(naphthalen-2-yloxy)-N-{[1-(oxan-4-yl)piperidin-...

CAS Number

2034571-13-4

Product Name

2-(naphthalen-2-yloxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide

IUPAC Name

2-naphthalen-2-yloxy-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]acetamide

Molecular Formula

C23H30N2O3

Molecular Weight

382.504

InChI

InChI=1S/C23H30N2O3/c26-23(17-28-22-6-5-19-3-1-2-4-20(19)15-22)24-16-18-7-11-25(12-8-18)21-9-13-27-14-10-21/h1-6,15,18,21H,7-14,16-17H2,(H,24,26)

InChI Key

IYFIPKGEKDCXDD-UHFFFAOYSA-N

SMILES

C1CN(CCC1CNC(=O)COC2=CC3=CC=CC=C3C=C2)C4CCOCC4

Solubility

not available
  • Search for Biological Activity: Scientific databases like PubMed and Google Scholar haven't yielded any published research directly investigating this particular molecule. This suggests that either the research is unpublished or the compound is relatively new and belum extensively studied.
  • Chemical Structure Analysis: However, analysis of the compound's structure reveals features that might be of interest to researchers. The presence of a naphthalene group and a piperidine ring are common motifs found in various bioactive molecules. For instance, naphthalene-containing compounds exhibit diverse pharmacological activities including antitumor and anti-inflammatory properties []. Similarly, piperidine derivatives possess a wide range of biological effects including analgesia and modulation of neurotransmitter receptors []. The combination of these functionalities in 2-(naphthalen-2-yloxy)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acetamide could potentially lead to interesting biological activity, but this is speculative and requires further investigation.

Future Research Directions:

  • Based on the structural features, further research could explore the potential of 2-(naphthalen-2-yloxy)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acetamide as a ligand for specific enzymes or receptors.
  • In vitro and in vivo studies would be necessary to determine its biological effects and potential therapeutic applications.

The compound 2-(naphthalen-2-yloxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide is a synthetic organic molecule characterized by its unique structural features, which include a naphthalene moiety, an oxan ring, and a piperidine group. This compound belongs to the class of acetamides and is notable for its potential biological activity, particularly in pharmacological applications. The molecular formula of this compound is C_{19}H_{24}N_{2}O_{3}, and it possesses a complex three-dimensional structure that contributes to its interactions with biological targets.

The chemical reactivity of 2-(naphthalen-2-yloxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide can be explored through various reactions typical of amides and ethers. Key reaction types may include:

  • Hydrolysis: The amide bond can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.
  • Alkylation: The piperidine nitrogen may participate in alkylation reactions, allowing for the introduction of various substituents.
  • Oxidation: Potential oxidation reactions could modify the naphthalene or piperidine rings, leading to derivatives with altered pharmacological properties.

Research indicates that compounds similar to 2-(naphthalen-2-yloxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide exhibit significant biological activities, including:

  • Antidepressant Effects: Certain derivatives have shown promise in modulating neurotransmitter systems, making them potential candidates for treating depression.
  • Anticancer Properties: Some studies suggest that modifications to the naphthalene structure can enhance anticancer activity by targeting specific cellular pathways.
  • Neuroprotective Effects: The oxan and piperidine components may contribute to neuroprotective activities, which are beneficial in neurodegenerative diseases.

The synthesis of 2-(naphthalen-2-yloxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide typically involves several key steps:

  • Formation of the Naphthalenyl Ether: Naphthalene derivatives can be reacted with alkyl halides or alcohols to form ethers.
  • Piperidine Ring Formation: Piperidine can be synthesized from readily available precursors through cyclization reactions.
  • Acetylation: The final step involves acetylating the amine to yield the acetamide product.

These steps may utilize various reagents and conditions tailored to optimize yield and purity.

The applications of 2-(naphthalen-2-yloxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide are diverse, particularly in medicinal chemistry:

  • Pharmaceutical Development: As a candidate for drug development targeting neurological disorders or cancer therapy.
  • Research Tool: Utilized in biochemical assays to study specific biological pathways or receptor interactions.

Interaction studies involving 2-(naphthalen-2-yloxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide focus on its binding affinity and efficacy towards various biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with target proteins at the molecular level.
  • Binding Assays: To quantify the affinity of the compound for specific receptors or enzymes.

Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound.

Several compounds share structural similarities with 2-(naphthalen-2-yloxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide. Notable examples include:

Compound NameStructural FeaturesUnique Properties
1-(oxan-2-yloxy)-N-{[1-(pyrrolidin-1-yl)methyl]}acetamideContains a pyrrolidine instead of piperidinePotentially different CNS effects
N-{[1-(4-methylpiperidin-1-yl)methyl]}acetamideLacks naphthalene moietyFocused on analgesic properties
2-[3-(naphthalenesulfonamido)propanoic acid]Contains a sulfonamide groupDifferent mechanism of action

These compounds highlight the uniqueness of 2-(naphthalen-2-yloxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide due to its specific combination of functional groups that may confer distinct pharmacological properties.

XLogP3

3.7

Dates

Modify: 2023-08-17

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